CID 23689113

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

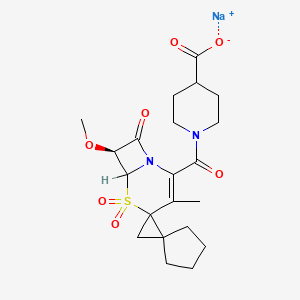

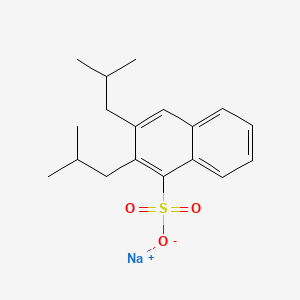

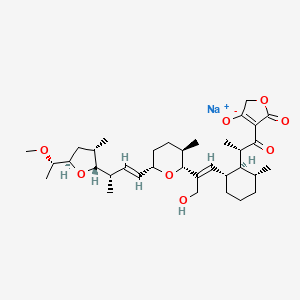

CID 23689113 is a synthetic compound known for its role as a human neutrophil elastase inhibitor. It belongs to the class of 2-spirocyclopropyl cephem sulfones and has shown potential in treating conditions such as cystic fibrosis and emphysema .

Méthodes De Préparation

The synthesis of CID 23689113 involves multiple steps starting from 6-azopenicillanate. The process includes:

Treatment with boron trifluoroetherate: in a mixture of methanol and methylene chloride to obtain 6alpha-methoxy penicillanate.

Oxidation with peracetic acid: to form the corresponding 1beta-oxide.

Ring opening: of the oxide by heating with 2-mercaptohenzothiazole in toluene.

Cyclization with bromine: in methylene chloride to produce 2beta-bromomethyl penicillanate.

Rearrangement with pyridine: in dimethyl sulfoxide to yield the cephem intermediate.

Oxidation with peracetic acid: to obtain the sulfone derivative.

Introduction of a double bond: at the C-2 position by heating with dimethylamine hydrochloride in a mixture of tert-butyl alcohol, methylene chloride, and formaldehyde.

Reaction with diazo cyclopentane: generated in situ by treatment of cyclopentyl hydrazono with silver (I) oxide.

Removal of the trichloroethyl group: by treatment with zinc and glacial acetic acid.

Formation of the acid chloride: by reaction with oxalyl chloride in methylene chloride.

Condensation with 4-(1-butoxycarbonylmethyl)piperazine: to afford the product.

Deprotection of the tert-butyl group: with formic acid to give the free acid.

Conversion into the sodium salt: by treatment with sodium carbonate in water.

Analyse Des Réactions Chimiques

CID 23689113 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using peracetic acid to form sulfone derivatives.

Cycloaddition: The compound participates in cycloaddition reactions with diazo cyclopentane.

Deprotection: The tert-butyl ester group can be deprotected using formic acid.

Applications De Recherche Scientifique

CID 23689113 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephem sulfones.

Biology: The compound is studied for its inhibitory effects on human neutrophil elastase, which is involved in various inflammatory processes.

Medicine: this compound shows potential in treating respiratory diseases such as cystic fibrosis and emphysema by inhibiting elastase activity.

Mécanisme D'action

CID 23689113 exerts its effects by inhibiting human neutrophil elastase, an enzyme involved in the breakdown of elastin and other proteins in the extracellular matrix. The inhibition of this enzyme helps reduce inflammation and tissue damage in conditions such as cystic fibrosis and emphysema. The molecular targets and pathways involved include the binding of this compound to the active site of elastase, preventing its enzymatic activity .

Comparaison Avec Des Composés Similaires

CID 23689113 is compared with other similar compounds, such as SYN 1390, which also belongs to the class of 2-spirocyclopropyl cephem sulfones. While both compounds inhibit human neutrophil elastase, this compound has shown higher potency and selectivity in preclinical studies. Other similar compounds include various cephem derivatives that exhibit elastase inhibitory activity .

Propriétés

Formule moléculaire |

C21H27N2NaO7S |

|---|---|

Poids moléculaire |

474.5 g/mol |

InChI |

InChI=1S/C21H28N2O7S.Na/c1-12-14(16(24)22-9-5-13(6-10-22)19(26)27)23-17(25)15(30-2)18(23)31(28,29)21(12)11-20(21)7-3-4-8-20;/h13,15,18H,3-11H2,1-2H3,(H,26,27);/q;+1/p-1/t15-,18?,21?;/m0./s1 |

Clé InChI |

MESZAEGNEJCYQY-QLUJRRMDSA-M |

SMILES isomérique |

CC1=C(N2C([C@H](C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCC(CC5)C(=O)[O-].[Na+] |

SMILES canonique |

CC1=C(N2C(C(C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCC(CC5)C(=O)[O-].[Na+] |

Synonymes |

SYN 1396 SYN-1396 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

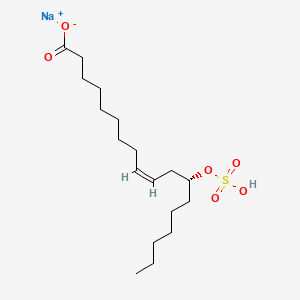

![potassium;(2S,5R,6R)-6-[[(2S)-2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260599.png)